(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
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Overview
Description
(5-ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine is a member of indoles.
Scientific Research Applications
Synthetic Applications and Antimicrobial Properties
Compounds derived from 1,2,4-triazino[5,6-b]indole have been extensively studied for their synthetic versatility and biological activities. A comprehensive study detailed the synthesis of various derivatives from α,β-unsaturated ketones, leading to compounds with potent antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This underscores the potential of these derivatives in developing novel antimicrobial agents (Hassan, 2013).
Antitumor Activity
Research has focused on the synthesis of 1,2,4-triazino[5,6-b]indoles based conjugates and their evaluation as antitumor agents. Notably, a study synthesized 3S-substituted 1,2,4-triazino[5,6-b]indoles and novel 4-thiazolidinones, demonstrating significant anticancer activity in NCI60 cell lines. These findings highlight the therapeutic potential of these compounds in oncology (Harkov et al., 2013).
Antiviral Properties
The synthetic versatility of 1,2,4-triazino[5,6-b]indole derivatives extends to their antiviral applications. A study successfully synthesized benzamide-based 5-aminopyrazoles and their corresponding derivatives, showcasing significant anti-influenza A virus activity, particularly against the H5N1 subtype. These compounds present a promising avenue for the development of novel antiviral drugs (Hebishy et al., 2020).
Heterocyclic Derivative Synthesis
The reactivity of 1,2,4-triazino[5,6-b]indole has been leveraged to synthesize various heterocyclic derivatives, demonstrating its role as a versatile precursor in organic synthesis. These derivatives have been characterized and evaluated for their biological activities, further underscoring the chemical utility of this compound class (Younes et al., 2010).
Properties
Molecular Formula |
C12H14N6 |
---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
(5-ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine |
InChI |
InChI=1S/C12H14N6/c1-3-18-9-5-4-7(2)6-8(9)10-11(18)14-12(15-13)17-16-10/h4-6H,3,13H2,1-2H3,(H,14,15,17) |
InChI Key |
UHLRVAPPLDUSOD-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1N=C(N=N3)NN |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1N=C(N=N3)NN |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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